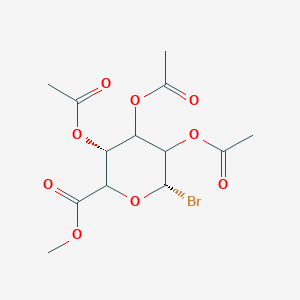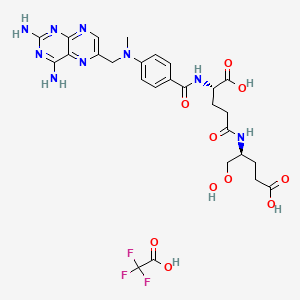
Methotrexate Diglutamate Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methotrexate Diglutamate Trifluoroacetate is a derivative of methotrexate, a well-known chemotherapeutic agent and immunosuppressant. Methotrexate itself is widely used in the treatment of various cancers, autoimmune diseases, and inflammatory conditions. This compound is a modified form that includes additional glutamate residues and trifluoroacetate, which may influence its pharmacokinetic and pharmacodynamic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate Diglutamate Trifluoroacetate typically involves the conjugation of methotrexate with glutamate residues followed by the addition of trifluoroacetate. The process begins with the activation of methotrexate, which is then reacted with glutamic acid under controlled conditions to form the diglutamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
化学反応の分析
Types of Reactions
Methotrexate Diglutamate Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized methotrexate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
科学的研究の応用
Methotrexate Diglutamate Trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and analysis of methotrexate derivatives.
Biology: Employed in studies investigating the cellular uptake and metabolism of methotrexate and its derivatives.
Medicine: Utilized in research focused on improving the efficacy and reducing the toxicity of methotrexate-based therapies.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the therapeutic potential of methotrexate
作用機序
Methotrexate Diglutamate Trifluoroacetate exerts its effects by inhibiting several key enzymes involved in nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase. This inhibition leads to the suppression of DNA synthesis and cell division, which is particularly effective in rapidly dividing cancer cells. The addition of glutamate residues and trifluoroacetate may enhance the compound’s stability and cellular uptake, further improving its therapeutic efficacy .
類似化合物との比較
Similar Compounds
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Methotrexate Polyglutamates: Derivatives with multiple glutamate residues, which exhibit enhanced cellular retention and efficacy.
Methotrexate-d3 Diglutamate Trifluoroacetate: A stable isotope-labeled version used in research for tracking and quantification purposes
Uniqueness
Methotrexate Diglutamate Trifluoroacetate is unique due to the presence of both diglutamate and trifluoroacetate groups. These modifications can potentially improve the compound’s pharmacokinetic properties, such as increased stability and better cellular uptake, compared to the parent methotrexate and other derivatives .
特性
分子式 |
C27H32F3N9O10 |
|---|---|
分子量 |
699.6 g/mol |
IUPAC名 |
(2S)-5-[[(2S)-4-carboxy-1-hydroperoxybutan-2-yl]amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H31N9O8.C2HF3O2/c1-34(11-15-10-28-22-20(30-15)21(26)32-25(27)33-22)16-5-2-13(3-6-16)23(38)31-17(24(39)40)7-8-18(35)29-14(12-42-41)4-9-19(36)37;3-2(4,5)1(6)7/h2-3,5-6,10,14,17,41H,4,7-9,11-12H2,1H3,(H,29,35)(H,31,38)(H,36,37)(H,39,40)(H4,26,27,28,32,33);(H,6,7)/t14-,17-;/m0./s1 |
InChIキー |
AJVWJJAUEFPRLT-RVXRQPKJSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


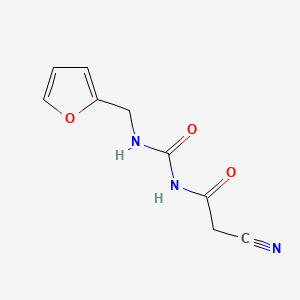


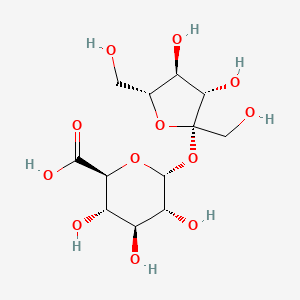
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
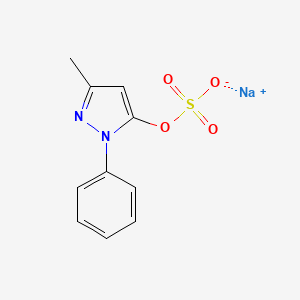
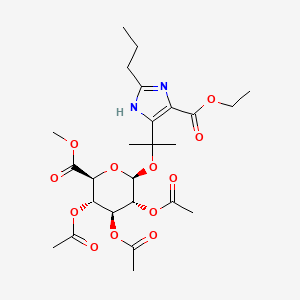
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)

![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)

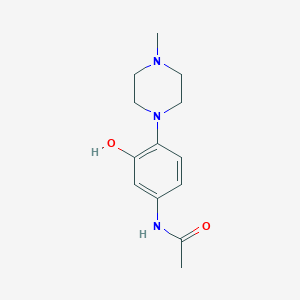
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
